Histamine H3 Receptor Antagonist Potency: 4-Br Shows Superior IC50 vs. 4-Cl, 4-F, and Unsubstituted Analogs
In a direct head-to-head comparison of a series of 4-arylpiperidine derivatives evaluated for histamine H3 receptor antagonism, the 4-bromophenyl analog (compound 5d) exhibited an IC50 value of 9.8 ± 0.6 μM, which is more potent than the 4-chloro (10.7 ± 0.9 μM), 4-fluoro (12.4 ± 3.1 μM), and unsubstituted phenyl (23.0 ± 5.6 μM) analogs [1]. This represents a 2.3-fold improvement over the unsubstituted lead and a quantifiable advantage over the closest halogenated comparators.
| Evidence Dimension | IC50 (μM) for histamine H3 receptor antagonism |
|---|---|
| Target Compound Data | 9.8 ± 0.6 μM (Compound 5d, 4-Br) |
| Comparator Or Baseline | 5c (4-Cl): 10.7 ± 0.9 μM; 5b (4-F): 12.4 ± 3.1 μM; 5a (H): 23.0 ± 5.6 μM |
| Quantified Difference | 2.3-fold improvement vs. H; 1.1-fold vs. Cl; 1.3-fold vs. F |
| Conditions | In vitro functional assay measuring histamine H3 receptor antagonism; all values are mean ± SD, n ≥ 3 [1]. |
Why This Matters
For research programs targeting the histamine H3 receptor, this compound provides a measurable potency advantage over its chloro, fluoro, and unsubstituted analogs, enabling more efficient hit-to-lead optimization and reducing the need for additional synthetic iteration.
- [1] PMC3136361. (2012). Table 2: IC50 values for histamine H3 receptor antagonism. PMC Article. View Source
